(S)-Cetirizine dihydrochlorure
Vue d'ensemble
Description
(S)-Cetirizine Dihydrochloride is an enantiomer of cetirizine, a second-generation antihistamine commonly used to treat allergic reactions. It is the active form of cetirizine and is known for its high efficacy and minimal sedative effects. This compound is particularly effective in alleviating symptoms such as sneezing, itching, and runny nose associated with allergic rhinitis and chronic urticaria.
Applications De Recherche Scientifique
(S)-Cetirizine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of chromatographic methods.
Biology: The compound is studied for its effects on histamine receptors and its role in modulating allergic responses.
Medicine: Research focuses on its efficacy and safety in treating allergic conditions, as well as its potential use in other inflammatory diseases.
Industry: It is utilized in the pharmaceutical industry for the formulation of antihistamine medications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Cetirizine Dihydrochloride typically involves the resolution of racemic cetirizine. One common method is the use of chiral chromatography to separate the enantiomers. Another approach is the use of chiral auxiliaries or catalysts to selectively produce the (S)-enantiomer during the synthesis process.
Industrial Production Methods: In industrial settings, the production of (S)-Cetirizine Dihydrochloride often involves large-scale chiral resolution techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases is frequently employed. Additionally, asymmetric synthesis using chiral catalysts can be utilized to enhance the yield and purity of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Cetirizine Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can modify the cetirizine molecule, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Substitution: Halogenating agents or nucleophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated metabolites, while substitution reactions can produce various derivatives with altered functional groups.
Mécanisme D'action
(S)-Cetirizine Dihydrochloride exerts its effects by selectively inhibiting peripheral H1 histamine receptors. This inhibition prevents the action of histamine, a key mediator of allergic reactions, thereby reducing symptoms such as itching, swelling, and vasodilation. The compound does not significantly cross the blood-brain barrier, which minimizes central nervous system side effects such as drowsiness.
Comparaison Avec Des Composés Similaires
Levocetirizine: Another enantiomer of cetirizine, known for its high efficacy and low sedative effects.
Loratadine: A second-generation antihistamine with similar uses but different pharmacokinetic properties.
Fexofenadine: Another non-sedating antihistamine with a different chemical structure but similar therapeutic applications.
Uniqueness: (S)-Cetirizine Dihydrochloride is unique due to its high selectivity for peripheral H1 receptors and its minimal sedative effects. Compared to other antihistamines, it offers a favorable balance of efficacy and safety, making it a preferred choice for many patients with allergic conditions.
Activité Biologique
(S)-Cetirizine dihydrochloride, a second-generation antihistamine, is widely recognized for its effectiveness in treating allergic conditions such as allergic rhinitis, urticaria, and atopic dermatitis. This article explores the biological activity of cetirizine, focusing on its pharmacodynamics, anti-inflammatory properties, potential antimicrobial effects, and clinical applications.
Cetirizine acts primarily as a selective antagonist of peripheral H1 histamine receptors. Its high affinity for these receptors (K_i approximately 6 nM) allows it to effectively block the actions of histamine, which is responsible for allergy symptoms. Unlike first-generation antihistamines, cetirizine exhibits minimal central nervous system penetration due to its limited ability to cross the blood-brain barrier, resulting in reduced sedation compared to older antihistamines like diphenhydramine .
Pharmacokinetics:
- Absorption: Rapidly absorbed with peak plasma concentrations reached within 1 hour.
- Distribution: Approximately 93% protein binding.
- Elimination: Predominantly excreted unchanged via the kidneys; half-life around 8.3 hours .
Anti-Inflammatory Properties
Cetirizine possesses significant anti-inflammatory effects that extend beyond its antihistaminic activity. Research indicates that cetirizine can:
- Reduce the infiltration of inflammatory cells such as eosinophils and neutrophils in allergic rhinitis .
- Suppress cytokines like interleukin-4 (IL-4) and IL-8 in patients with perennial allergic rhinitis, promoting a Th1 immune response characterized by increased interferon-gamma (IFN-γ) and IL-10 production .
- Inhibit the expression of vascular cell adhesion molecule 1 (VCAM-1), which is crucial for eosinophil recruitment in atopic dermatitis patients .
Clinical Efficacy
Numerous clinical studies have demonstrated the efficacy of cetirizine in managing various allergic conditions:
Study Reference | Condition | Sample Size | Outcome |
---|---|---|---|
Pearlman et al. | Seasonal Allergic Rhinitis | 209 children aged 6–11 years | Significant improvement in allergy symptoms compared to placebo |
Nayak et al. | Seasonal Allergic Rhinitis | 683 children aged 6–11 years | Greater improvement than loratadine and placebo |
Lee et al. | Perennial Allergic Rhinitis | 74 children aged 6–12 years | Improvement in total symptom score compared to levocetirizine and placebo |
Chen et al. | Perennial Allergic Rhinitis | 60 children aged 2–6 years | Better outcomes than montelukast for itching and eosinophil percentage reduction |
Cetirizine has also been associated with long-term benefits in children with dust mite allergies, significantly reducing the need for other medications such as inhaled corticosteroids after prolonged treatment .
Antimicrobial Activity
Recent studies have explored the potential antimicrobial properties of cetirizine. An exploratory study indicated that cetirizine exhibited significant in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 200–2000 μg/ml |
Escherichia coli | 200–2000 μg/ml |
Salmonella typhimurium | Effective protection in vivo |
In vivo experiments demonstrated that cetirizine could confer protection against bacterial challenges, suggesting its potential as an antibacterial agent .
Case Studies
Several case studies have highlighted the effectiveness of cetirizine in complex scenarios:
- A case report documented successful treatment of chronic spontaneous urticaria (CSU) in a patient unresponsive to conventional therapies, where cetirizine played a significant role alongside other medications .
- Another study indicated that doubling the dose of cetirizine improved symptom control significantly in patients who initially responded poorly to standard doses .
Propriétés
IUPAC Name |
2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLIUCLTXOYQMV-FGJQBABTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOCC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163837-48-7 | |
Record name | Cetirizine dihydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (2-(4-((S)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CETIRIZINE DIHYDROCHLORIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4792TC1585 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.